Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with amino, methyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylsulfanyl)acetate with 1-methyl-1H-imidazole-4,5-diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated imidazole derivatives
Scientific Research Applications
Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate
- 4-amino-5-methyl-2-hydroxy-pyridine
- 5-amino-3-methyl-2-methylsulfanyl-3H-imidazole-4-carboxylic acid ethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate, also known by its CAS number 32704-58-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antiprotozoal, and enzyme inhibition activities, supported by relevant data tables and case studies.
- Molecular Formula : C₈H₁₃N₃O₂S
- Molecular Weight : 183.28 g/mol
- Melting Point : 112–114 °C
- Purity : 95% .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various imidazole derivatives, including this compound. The compound has shown promising results in inhibiting inflammatory responses.
Table 1: Anti-inflammatory Activity Comparison
Compound | IC₅₀ (µg/mL) | Standard (Diclofenac) | % Inhibition |
---|---|---|---|
This compound | TBD | 31.4 | TBD |
Diclofenac Sodium | 31.4 | - | 90.21 |
In a study evaluating several compounds for their anti-inflammatory effects, ethyl derivatives exhibited significant inhibition of inflammatory cytokines such as TNF-α, indicating their potential as therapeutic agents in inflammatory diseases .
2. Antiprotozoal Activity
This compound has also been investigated for its antiprotozoal properties. A study reported that certain imidazole derivatives demonstrated effective activity against protozoan parasites.
Case Study: Antiprotozoal Efficacy
In vitro assays indicated that the compound exhibited notable activity against Leishmania species, with effective concentration values comparable to established antiprotozoal agents. Further research is warranted to explore its mechanism of action and efficacy in vivo .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Inhibitors of protein methyltransferases (PMTs) and demethylases have been shown to have significant therapeutic implications.
Table 2: Enzyme Inhibition Profile
Enzyme Type | IC₅₀ (µM) | Selectivity Index |
---|---|---|
G9a/GLP | <0.01 | >20,000 |
Other Methyltransferases | TBD | TBD |
The selectivity of this compound for G9a/GLP over other PMTs suggests a potential role in cancer therapy by modulating epigenetic markers .
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-2-methylsulfanylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-3)11(5)2/h4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCFYGADAXOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)SC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.